Actisomide

Overview

Description

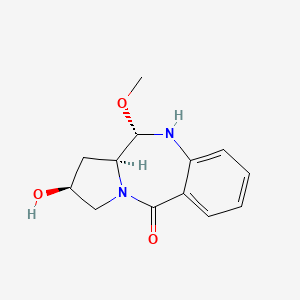

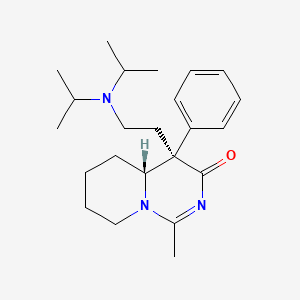

Actisomide is an antiarrhythmic drug that is made from disopyramide . It was initially developed by Pfizer Inc .

Molecular Structure Analysis

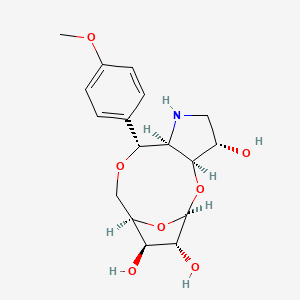

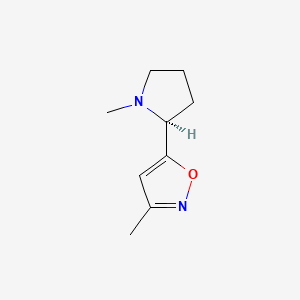

Actisomide has a molecular formula of C23H35N3O and a molar mass of 369.553 g·mol−1 . It has 2 defined stereocentres . The structure contains a total of 64 bonds, including 29 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 amidine derivative, and 2 tertiary amines (aliphatic) .Scientific Research Applications

Integration with Modern Computational Tools

Actisomide's application in scientific research includes the integration of modern computational tools with legacy scientific applications. This integration enhances and extends the functionalities of these applications, as seen in the case of nuclear fusion applications. The use of Python programming language for interface development with legacy codes developed in FORTRAN is a notable example. This methodology accelerates the research process, making it more efficient for both experienced and novice users in the scientific community (Aggarwal & Shingala, 2020).

Use in Radioisotope Drug Research and Development

Radioisotopes play a significant role in pharmaceutical research and development (R&D), especially in non-clinical and clinical studies for developing compounds for various therapeutic areas. Actisomide may be involved in improving understanding of pathophysiology, developing robust animal models, and applying biomarkers. Its potential use in pharmacokinetic and pharmacodynamic models, and in non-invasive techniques like positron emission tomography (PET), is particularly noteworthy in early-stage drug development (Miyoshi, Mitsuoka, Nishimura, & Veltkamp, 2011).

Actigraphy in Sleep Research

Actigraphy, closely related to actisomide, is increasingly used in sleep research and clinical care for patients with sleep and circadian rhythm abnormalities. It provides an accurate estimate of sleep patterns and is a valuable tool in the evaluation of various sleep disorders. This technology has been instrumental in characterizing sleep patterns, especially in populations where traditional sleep monitoring is challenging (Morgenthaler et al., 2007).

Nanoengineering for Optical Control

Actisomide's applications extend into the realm of nanoengineering. It includes the modification of proteins with photoisomerizable tethered ligands, enhancing their sensitivity to light. This advancement is revolutionizing biological research by allowing noninvasive manipulation of biological processes with high spatiotemporal resolution, which is significant for various research applications, including drug design and development (Gorostiza & Isacoff, 2008).

Adoptive Cell Therapy in Cancer Treatment

Adoptive cell therapy (ACT), which may involve actisomide, is a highly personalized cancer therapy that uses immune cells with direct anticancer activity. This form of therapy, using genetically engineered lymphocytes, has shown promise in treating melanoma and is being explored for treating common epithelial cancers. The ability to target cancer cells effectively while minimizing toxicity is a critical focus of this research (Rosenberg & Restifo, 2015).

properties

IUPAC Name |

(4R,4aR)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O/c1-17(2)25(18(3)4)16-14-23(20-11-7-6-8-12-20)21-13-9-10-15-26(21)19(5)24-22(23)27/h6-8,11-12,17-18,21H,9-10,13-16H2,1-5H3/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHRRCMLXFLZTF-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C(C2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)[C@]([C@@H]2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026019 | |

| Record name | Actisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96914-39-5 | |

| Record name | Actisomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96914-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actisomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096914395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACTISOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJQ29N87NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

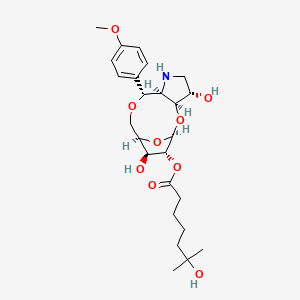

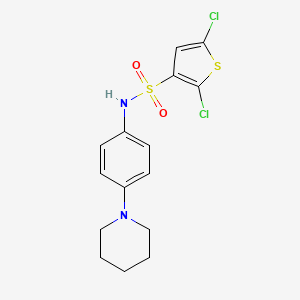

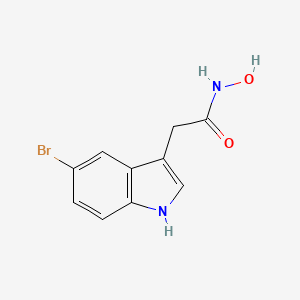

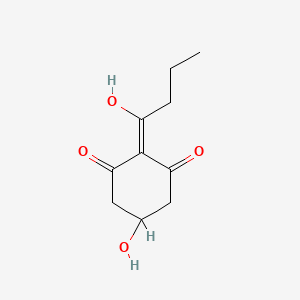

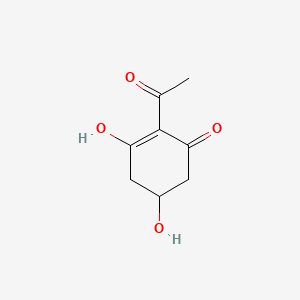

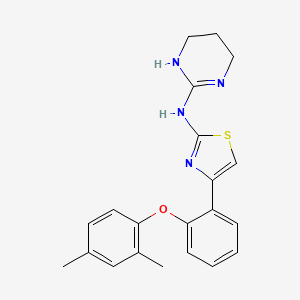

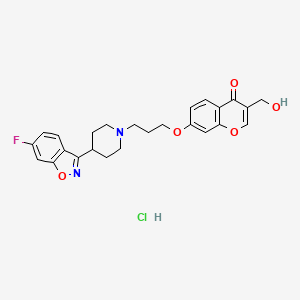

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.